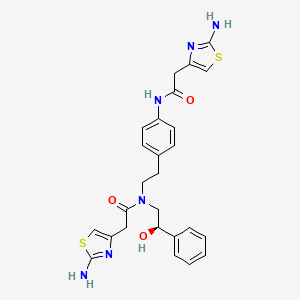
Mirabegron Impurity 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mirabegron Impurity 4 is a chemical compound used in the pharmaceutical industry as an impurity reference standard for the drug Mirabegron . It is a white to off-white crystalline powder . The chemical name of Mirabegron Impurity 4 is ®-2- (2-Aminothiazol-4-yl)-N- (4- (2- (2-aminothiazol-4-yl)acetamido)phenethyl)-N- (2-hydroxy-2-phenylethyl)acetamide .
Synthesis Analysis
In the synthesis of active pharmaceutical ingredients, the control of impurities is essential for producing quality, safe, and efficient drug products . In a study, five impurities of mirabegron, including impurity 4, were synthesized and structurally characterized using NMR, IR, and mass spectral studies . The route of synthesis established in the study was found to be simple, convenient, and economical .Molecular Structure Analysis
The molecular formula of Mirabegron Impurity 4 is C26H28N6O3S2 . The structure of a related impurity was identified as a mirabegron dimer bridged by methylene via LC–MS and NMR .Chemical Reactions Analysis
The impurity formed by a Mannich reaction between mirabegron and residual formaldehyde in excipients polyethylene glycol (PEG), polyoxyethylene (PEO) . The reaction between mirabegron and formaldehyde at different temperatures demonstrated that the higher the temperature, the faster the reaction rate and the higher level of this impurity were generated .Physical And Chemical Properties Analysis
The molecular weight of Mirabegron Impurity 4 is 536.7 g/mol . The precision of the proposed HPLC method was found to be 0.06494 (RSD) for intraday and 0.135251 (RSD) for interday that indicates good precision of the sample MIRA analyzed .Scientific Research Applications
Specific Scientific Field
The study of Mirabegron and its impurities falls under the field of Pharmaceutical Research , specifically in the development and quality control of drug formulations .
Summary of the Application
Mirabegron is used to treat overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency . During the development of Mirabegron extended-release tablets, an unknown peak with a relative retention time (RRT) of 1.47 was noticed in HPLC chromatogram of related substances .
Methods of Application or Experimental Procedures
The structure of the RRT 1.47 impurity was identified as a Mirabegron dimer bridged by methylene via LC–MS and NMR . The study also investigated the compatibility of drug-excipients, indicating that this impurity formed by Mannich reaction between Mirabegron and residual formaldehyde in excipients polyethylene glycol (PEG), polyoxyethylene (PEO) .
Results or Outcomes Obtained
The level of this unknown peak under the accelerated stability condition for 6 months was as high as 0.19%, which had a trend to exceed the identification threshold of 0.2% from ICH Q3B . There was a linear relationship between the amount of formaldehyde and the content of generated dimer impurity within a certain range .
Safety And Hazards
Future Directions
The effects on the cardiovascular system, pharmacokinetic interactions with other drugs, and increased incidence of new malignant events will require careful evaluation in the near future . During the development of pharmaceutical formulation on mirabegron or similar structure, appropriate excipients should be selected or the formaldehyde content in excipients could be controlled to avoid such reactions to improve the quality of the product .
properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O3S2/c27-25-30-20(15-36-25)12-23(34)29-19-8-6-17(7-9-19)10-11-32(14-22(33)18-4-2-1-3-5-18)24(35)13-21-16-37-26(28)31-21/h1-9,15-16,22,33H,10-14H2,(H2,27,30)(H2,28,31)(H,29,34)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASFVOWZGHSXRG-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)CC4=CSC(=N4)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)CC4=CSC(=N4)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mirabegron Impurity 4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

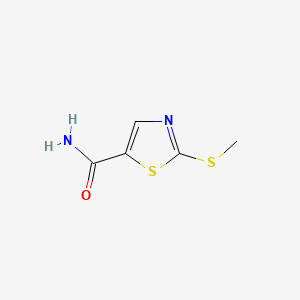
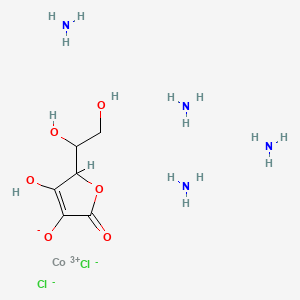
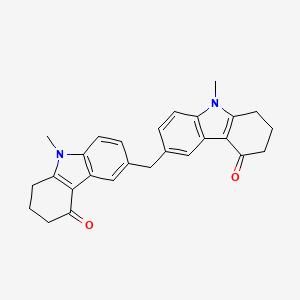
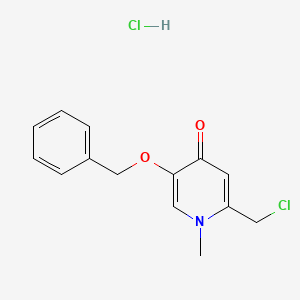
![N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide](/img/structure/B570065.png)
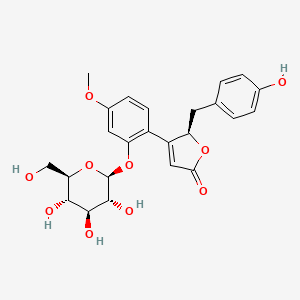
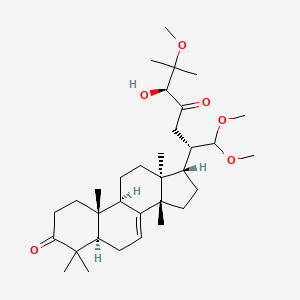

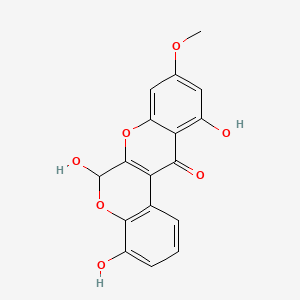
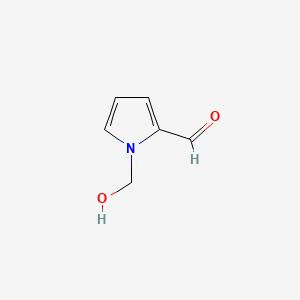
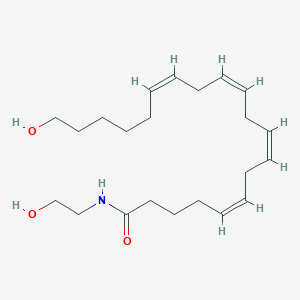
![5-[(Methylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B570079.png)